(2,6-Dichloro-5-fluoropyridin-3-yl)methanol
Overview
Description
(2,6-Dichloro-5-fluoropyridin-3-yl)methanol, commonly referred to as DCFPyM, is a synthetic compound with a wide range of applications in scientific research. It is a heterocyclic compound containing both chlorine and fluorine atoms and is a highly reactive compound with a wide range of reactivities and properties. DCFPyM has been used in various scientific research applications due to its unique reactivity and chemical properties.
Scientific Research Applications
1. Infrared Spectroscopy and Molecular Calculations
In the study of hydrogen-bonded clusters of 2-fluoropyridine with methanol, IR spectroscopy revealed structures similar to those observed for 2-fluoropyridine-water clusters. Weak hydrogen bond interactions through aromatic hydrogen were observed, with vibrational frequencies of CH bonds in CH3 group affected by hydrogen bond formation. This indicates the importance of (2,6-Dichloro-5-fluoropyridin-3-yl)methanol in studying molecular interactions and hydrogen bonding in similar compounds (Nibu, Marui, & Shimada, 2006).
2. Reactions with Caesium Fluoroxysulphate
Pyridine reacts with CsSO4F in various solvents, including methanol, to produce a mixture of products, demonstrating the reactivity of pyridine derivatives in solvent-based reactions. This has implications for the study of (2,6-Dichloro-5-fluoropyridin-3-yl)methanol in similar solvent-based reactions (Stavber & Zupan, 1990).
3. Synthesis of Multi-Substituted Arenes
A study involving palladium-catalyzed C-H halogenation reactions for the synthesis of multi-substituted arenes utilized (6-Amino-2-chloro-3-fluorophenyl)methanol. This indicates the role of halogenated pyridinyl methanols in the synthesis of complex organic compounds (Xiuyun Sun, Yong-Hui Sun, & Rao, 2014).
4. Improved Synthesis Processes
An improved process for the preparation of pyridine 2,6-dichloro-5-fluoro-3-carboxylic acid, involving (2,6-Dichloro-5-fluoropyridin-3-yl)methanol, highlights its application in optimizing chemical synthesis techniques (Fang, 2008).
5. Thermo-Solvatochromism Studies
Research on thermo-solvatochromism of certain betaine dyes in aqueous alcohols involves 2,6-dichloro-4-(2,4,6-triphenylpyridinium-1-yl)-phenolate, a compound related to (2,6-Dichloro-5-fluoropyridin-3-yl)methanol. This highlights its importance in understanding the behavior of similar compounds in response to temperature changes in solvent mixtures (Tada, Silva, & Seoud, 2003).
properties
IUPAC Name |
(2,6-dichloro-5-fluoropyridin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FNO/c7-5-3(2-11)1-4(9)6(8)10-5/h1,11H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGKFLYWBQHPIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)Cl)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630705 | |
Record name | (2,6-Dichloro-5-fluoropyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dichloro-5-fluoropyridin-3-yl)methanol | |
CAS RN |
820224-51-9 | |
Record name | (2,6-Dichloro-5-fluoropyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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